3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol is a chemical compound with a complex structure that includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of phenyl derivatives, followed by the introduction of the trifluoropropanol group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and reduce production costs. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenol: Shares the bromine and fluorine substituents but lacks the trifluoropropanol group.
3-Bromo-5-fluoroanisole: Contains a methoxy group instead of the trifluoropropanol group.
Uniqueness
This detailed article provides a comprehensive overview of 3-(3-Bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H7BrF4O |
---|---|
Molecular Weight |
287.05 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C9H7BrF4O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4,8,15H,3H2 |
InChI Key |
AULTVSFRVBKFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.